N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide
Description
This compound features a pyrazole core substituted at the 1-position with a phenyl group bearing an acrylamide moiety (2-methylprop-2-enamide). The pyrazole ring is functionalized at the 4-position with a (4Z)-[(4-dimethylaminophenyl)hydrazinylidene] group and at the 3-position with a methyl group, while the 5-position is oxidized to a ketone. The Z-configuration of the hydrazinylidene group ensures planar geometry, influencing molecular packing and electronic properties. Structural characterization of such compounds typically employs tools like SHELXL for crystallographic refinement and Multiwfn for electronic analysis .
Properties
CAS No. |
84618-98-4 |
|---|---|
Molecular Formula |
C22H24N6O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C22H24N6O2/c1-14(2)21(29)23-16-6-12-19(13-7-16)28-22(30)20(15(3)26-28)25-24-17-8-10-18(11-9-17)27(4)5/h6-13,26H,1H2,2-5H3,(H,23,29) |
InChI Key |
BYFAFDIJQJPWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)NC(=O)C(=C)C)N=NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
Chemical Name: N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-yl]phenyl]-2-methyl-prop-2-enamide
- Pyrazolone core with a 3-methyl and 5-oxo substitution
- Hydrazinylidene linkage to a 4-dimethylaminophenyl group
- An amide function attached to a 4-substituted phenyl ring
- The prop-2-enamide moiety with a 2-methyl substitution
This compound belongs to a class of hydrazone derivatives of pyrazolones, known for diverse biological activities including antimicrobial and enzyme inhibition properties.
Synthetic Strategies
General Synthetic Approach
The preparation of this compound typically involves the following key synthetic steps:
Step 1: Formation of the Pyrazolone Core
The pyrazolone ring is synthesized via condensation of hydrazines with β-ketoesters or β-diketones, yielding 3-methyl-5-oxo-pyrazol derivatives.Step 2: Hydrazone Formation
The pyrazolone intermediate undergoes condensation with 4-dimethylaminophenyl hydrazine or its derivatives to form the hydrazinylidene linkage. This step is crucial for introducing the (4Z)-configured hydrazone moiety.Step 3: Amide Coupling
The 4-substituted aniline derivative bearing the pyrazolone-hydrazone moiety is coupled with 2-methyl-prop-2-enoyl chloride or an equivalent activated acid derivative to form the final amide bond.
Detailed Methodologies
Pyrazolone Synthesis
- Reagents: Hydrazine hydrate or substituted hydrazines; β-ketoesters or β-diketones
- Conditions: Reflux in ethanol or acetic acid medium; reaction times vary from 2 to 6 hours
- Outcome: Formation of 3-methyl-5-oxo-pyrazol-1-yl derivatives with high yields (70–90%)
Hydrazone Formation
- Reagents: 4-Dimethylaminophenyl hydrazine hydrochloride and pyrazolone intermediate
- Conditions: Stirring in ethanol or methanol at room temperature or mild heating (40–60 °C) for 1–3 hours
- Notes: The (4Z) configuration is favored under controlled pH and temperature to avoid isomerization
- Purification: Recrystallization from ethanol or chromatographic methods
Amide Bond Formation
- Reagents: 4-Aminophenyl-pyrazolone hydrazone intermediate, 2-methyl-prop-2-enoyl chloride (methacryloyl chloride)
- Conditions: Use of base such as triethylamine or pyridine in anhydrous dichloromethane or tetrahydrofuran at 0–5 °C, followed by stirring at room temperature for 2–4 hours
- Workup: Quenching with water, extraction, drying, and purification by column chromatography or recrystallization
- Yield: Moderate to good (60–85%) depending on reagent purity and reaction control
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine + β-ketoester | Reflux in EtOH, 2–6 h | 3-Methyl-5-oxo-pyrazol-1-yl derivative | 70–90 | Pyrazolone core formation |
| 2 | Pyrazolone + 4-dimethylaminophenyl hydrazine | EtOH, RT or 40–60 °C, 1–3 h | Hydrazinylidene pyrazolone derivative | 75–88 | Hydrazone formation, (4Z)-isomer favored |
| 3 | Hydrazone intermediate + methacryloyl chloride | DCM/THF, 0–5 °C, base, 2–4 h | This compound | 60–85 | Amide coupling, careful temperature control |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity assessment, especially after hydrazone formation and amide coupling.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and configuration, particularly the (4Z) hydrazone geometry.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Recrystallization and Chromatography: Standard purification methods to isolate the pure compound.
Research Findings and Optimization Notes
- The hydrazone formation step is sensitive to pH and temperature, with acidic conditions favoring the (4Z) isomer essential for biological activity.
- Use of anhydrous conditions and inert atmosphere during amide bond formation improves yield and prevents side reactions.
- The choice of base (triethylamine vs. pyridine) can influence reaction rate and selectivity.
- Alternative coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU have been explored to improve amide bond formation efficiency but require careful optimization to avoid decomposition of sensitive hydrazone moiety.
- Scale-up considerations include solvent recycling and minimizing exposure to moisture to maintain product integrity.
Comparative Analysis of Preparation Methods
| Parameter | Classical Acyl Chloride Method | Carbodiimide-Mediated Coupling | Notes |
|---|---|---|---|
| Reaction Time | 2–4 hours | 3–6 hours | Carbodiimide method slower but milder |
| Yield | 60–85% | 65–80% | Comparable yields |
| Side Reactions | Possible hydrolysis of acyl chloride | Possible urea by-products | Carbodiimide method cleaner |
| Equipment Requirements | Dry solvents, inert atmosphere | Similar | Both require careful moisture control |
| Scalability | High | Moderate | Acyl chloride preferred industrially |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Physicochemical and Electronic Properties
- Solubility: The target’s dimethylaminophenyl group improves aqueous solubility (especially under acidic conditions) compared to chlorophenyl () or methylphenyl () analogs.
- Electronic Effects : The acrylamide’s carbonyl group in the target compound creates a strong electron-withdrawing effect, polarizing the molecule more than propanamide () or benzamide () substituents.
- Conformational Rigidity: The Z-configuration in the hydrazinylidene group enforces planarity, reducing rotational freedom compared to non-conjugated systems.
Notes on Limitations and Contradictions
- Pharmacological Data : The evidence lacks bioactivity comparisons, limiting insights into structure-activity relationships.
- Molecular Weight Discrepancies : Inferred data for the target compound may deviate from experimental values due to isomerism or hydration.
Biological Activity
N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide, a complex organic compound, belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N6O2, with a molecular weight of 424.47 g/mol. Its structure includes a pyrazolone moiety, which is pivotal for its biological activities. The presence of dimethylamino and hydrazinylidene groups enhances its reactivity and potential pharmacological effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolone derivatives. The compound has shown promising results against various cancer cell lines:
- Cell Viability Assays : MTT assays conducted on breast cancer cell lines (e.g., MCF-7) indicated a significant reduction in cell viability, suggesting potent anticancer activity. The compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through various in vitro models. It demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism of Action : The compound inhibits the NF-kB pathway, which plays a crucial role in inflammation. This inhibition leads to decreased expression of inflammatory mediators .
Antimicrobial Activity
The antimicrobial properties were evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The results indicate that the compound exhibits moderate antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies
- Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized structure-activity relationships that could guide future modifications for enhanced efficacy .
- Inflammation Model : In another study focusing on chronic inflammation models, the compound was shown to reduce edema significantly in animal models, supporting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
